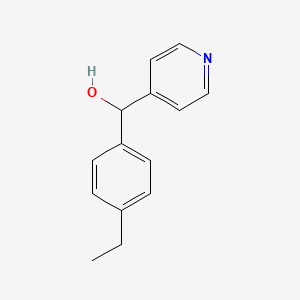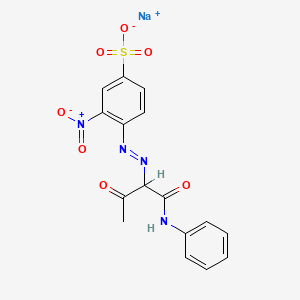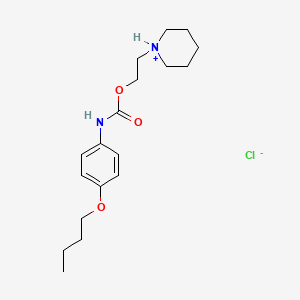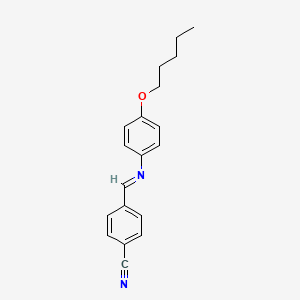
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyanobenzylidene group and a pentyloxy group attached to an aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-pentyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as distillation, crystallization, and chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the starting materials.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: The compound may have potential as a probe or marker in biological studies, although specific applications would require further investigation.
Industry: The compound may find use in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline would depend on its specific application. In general, Schiff bases can interact with various molecular targets through coordination with metal ions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s biological activity and chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(P-Cyanobenzylidene)-P-(butyloxy)aniline: Similar structure with a butyloxy group instead of a pentyloxy group.
N-(P-Cyanobenzylidene)-P-(hexyloxy)aniline: Similar structure with a hexyloxy group instead of a pentyloxy group.
N-(P-Cyanobenzylidene)-P-(methoxy)aniline: Similar structure with a methoxy group instead of a pentyloxy group.
Uniqueness
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline is unique due to its specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of the pentyloxy group may impart different solubility and steric properties compared to similar compounds with shorter or longer alkoxy chains.
Conclusion
This compound is an interesting compound with potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and potential uses make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C19H20N2O |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-[(4-pentoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-9-18(10-12-19)21-15-17-7-5-16(14-20)6-8-17/h5-12,15H,2-4,13H2,1H3 |
Clave InChI |
ASVZIFZWQYFSOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


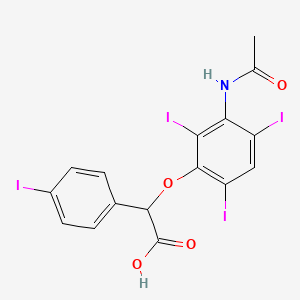
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
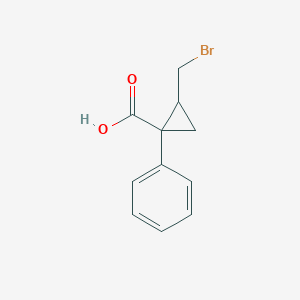
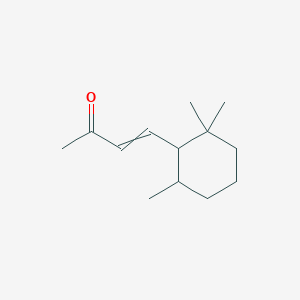
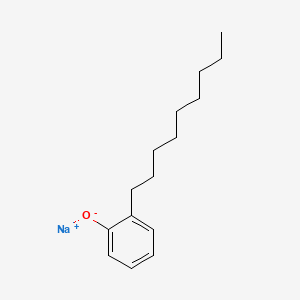
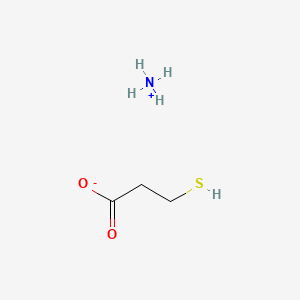
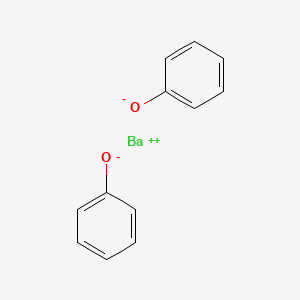
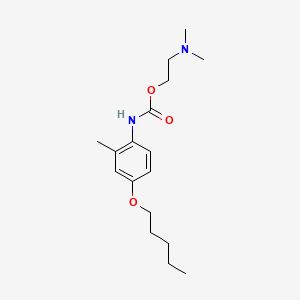
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
